3-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-MEO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring, a carboxylic acid group, and a benzylidene hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-MEO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Formation of the benzylidene hydrazide moiety: This step involves the condensation of the pyrazole carboxylic acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-MEO-BENZYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-MEO-BENZYLIDENE)-HYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-MEO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating signaling pathways: Interacting with key proteins in signaling pathways to alter cellular responses.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-(BENZYLOXY)-4-MEO-BENZYLIDENE)3-(4-ETHOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(4-(DI-ME-AMINO)BENZYLIDENE)3-(4-ETHOXY-3-MEO-PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(3-ETHOXY-2-HYDROXYBENZYLIDENE)3-(4-MEO-PH)-4-ME-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-MEO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-18-11-7-16(8-12-18)19-14(2)20(24-23-19)21(26)25-22-13-15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
MOIUUHGCIPOOEE-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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